

Application Note: Analytical Characterization and Stereochemical Profiling of α -Phenyl-2-piperidineacetamide

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Compound of Interest

Compound Name:	2-Phenyl-2-piperidinoacetamide
CAS No.:	7253-67-0
Cat. No.:	B1345162

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Introduction and Chemical Context

α -Phenyl-2-piperidineacetamide (CAS: 19395-39-2), also known as ritalinic acid amide, is an organonitrogen compound featuring a piperidine ring and a phenyl group attached to an acetamide moiety [2]. In medicinal chemistry, it is primarily utilized as a chiral building block and intermediate in the development of complex molecules targeting the central nervous system, particularly those interacting with dopamine transporters, nicotinic acetylcholine receptors (nAChRs), and sigma receptors [3].

Chemical and Physical Properties

The structural complexity of α -phenyl-2-piperidineacetamide necessitates precise analytical tracking during pharmaceutical research. Below is a summary of its core properties and hazard classifications based on standard laboratory data [2].

Table 1: Core Chemical Properties and GHS Classification

Parameter	Value / Description
IUPAC Name	2-phenyl-2-(piperidin-2-yl)acetamide
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol
Topological Polar Surface Area	55.1 Å ²
Hydrogen Bond Donors/Acceptors	2 / 2
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Stereochemical Significance

The pharmacological viability of compounds derived from α -phenyl-2-piperidineacetamide is heavily dependent on stereochemistry. The molecule possesses two distinct stereogenic centers (the alpha-carbon and the C2 position of the piperidine ring), resulting in four possible stereoisomers (two enantiomeric pairs of erythro and threo diastereomers) [3].

- (2R,2R) and (2S,2S) forms (threo): In downstream applications, the d-threo configuration often exhibits the highest binding affinity and selectivity for CNS targets.
- (2R,2S) and (2S,2R) forms (erythro): These diastereomers are typically pharmacologically inactive or exhibit mismatched stereochemistry for target receptors, necessitating rigorous chiral resolution during research [3].

Analytical Characterization Workflow

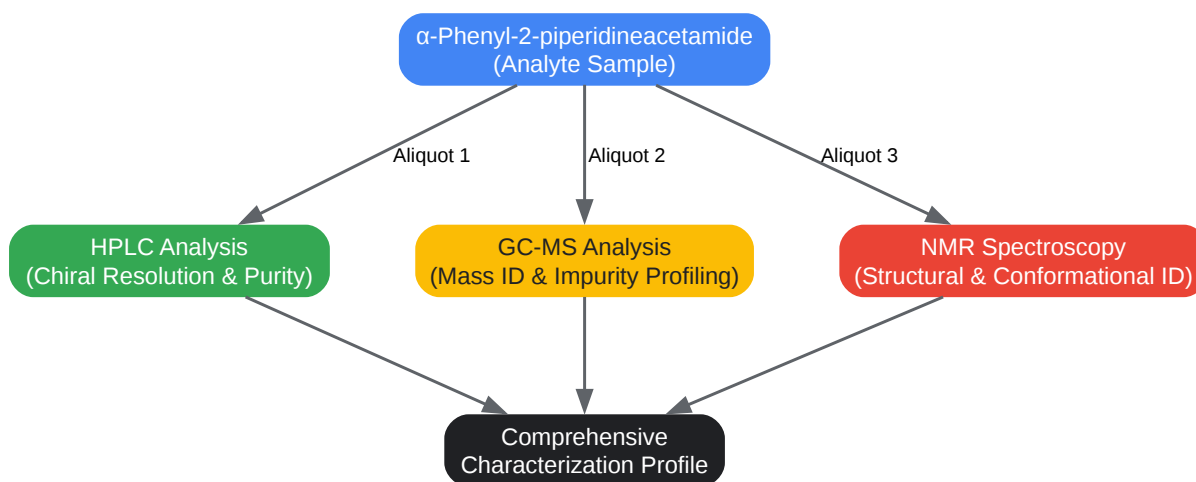
In professional laboratory settings, assessing the purity and stereochemical integrity of α -phenyl-2-piperidineacetamide is critical. Standard analytical workflows avoid synthetic manipulation, focusing instead on structural validation.

4.1. High-Performance Liquid Chromatography (HPLC) To assess diastereomeric purity, reverse-phase HPLC is employed. A typical system utilizes a C18 stationary phase. The mobile phase generally consists of a buffered aqueous solution paired with an organic modifier (e.g.,

acetonitrile). UV detection is standard, leveraging the chromophore of the phenyl ring [3]. Chiral stationary phases may be required to resolve specific enantiomers.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is utilized for the identification of the compound and the quantification of trace impurities. Due to the polarity of the amide and secondary amine groups, derivatization (e.g., using silylating agents) is often employed to enhance volatility and improve chromatographic resolution before mass analysis [3].

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR are crucial for confirming the three-dimensional architecture. NMR helps verify the conformation of the piperidine ring and the relative stereochemistry of the alpha-phenyl attachment, ensuring the correct diastereomer has been isolated.



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Analytical characterization workflow for α -Phenyl-2-piperidineacetamide.

Laboratory Safety and Handling Protocols

As a biologically active intermediate, α -phenyl-2-piperidineacetamide must be handled strictly within professional, properly equipped laboratory environments.

- **Engineering Controls:** All handling, weighing, and sample preparation must be conducted within a certified chemical fume hood to prevent inhalation of particulates.
- **Personal Protective Equipment (PPE):** Operators must wear standard chemical-resistant nitrile gloves, a fastened laboratory coat, and splash-proof safety goggles [2].
- **Regulatory Compliance:** Because it is a precursor to controlled substances, laboratories must adhere to local and federal regulations regarding its procurement, storage, inventory tracking, and disposal [1]. Waste streams must be treated as hazardous chemical waste and disposed of through licensed environmental services.

References

- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide." PubChem. Available at:[\[Link\]](#)
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